molecular formula C18H17N3O2S B6541594 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1060202-08-5

2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B6541594
CAS No.: 1060202-08-5
M. Wt: 339.4 g/mol
InChI Key: ZYBAEQMTMREROU-UHFFFAOYSA-N
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Description

This compound features a dihydropyrimidin-4-one core substituted at position 4 with a 4-methylphenyl group. The acetamide side chain is further functionalized with a (thiophen-2-yl)methyl group, introducing sulfur-containing aromaticity.

Properties

IUPAC Name

2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-13-4-6-14(7-5-13)16-9-18(23)21(12-20-16)11-17(22)19-10-15-3-2-8-24-15/h2-9,12H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBAEQMTMREROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinone/Quinazolinone Hybrids (Compounds 8–12)

Key Differences :

  • Substituents: Compounds 8–12 () feature a pyridinone or quinazolinone core instead of dihydropyrimidinone. Substituents include 4-methoxyphenyl (8), 4-chlorophenyl (9), 4-bromophenyl (10), 4-fluorophenyl (11), and phenyl (12), compared to the target’s 4-methylphenyl.
  • Molecular Weight: These compounds have higher molecular weights (551.60–612.50 g/mol) due to additional cyano and quinazolinone groups.
  • Activity : Designed as dual EGFR/BRAFV600E inhibitors, their potency is attributed to electron-withdrawing substituents (Cl, Br, F), which enhance binding to kinase active sites .
N-[(Pyridin-2-yl)methyl]acetamide Analogue

Key Differences :

  • Heterocycle : Replaces the thiophen-2-ylmethyl group with pyridin-2-ylmethyl ().
  • Electronic Effects: Pyridine’s nitrogen vs. Pyridine’s basicity may improve water solubility compared to the thiophene’s lipophilicity .
4-Fluorophenyl-Sulfamoyl Derivative (BG14882)

Key Differences :

  • Substituents : BG14882 () substitutes the 4-methylphenyl with 4-fluorophenyl and introduces a sulfamoylphenyl group.
  • Bioactivity : The sulfamoyl group enhances hydrogen-bonding capacity, likely improving target affinity. Fluorine’s electron-withdrawing nature may increase metabolic stability compared to the methyl group .
Thioacetamide Derivatives (Compounds 5.4, 5.12)

Key Differences :

  • Linker : Compounds 5.4 and 5.12 () replace the acetamide oxygen with sulfur, forming a thioacetamide bridge.
  • Physical Properties : Higher melting points (>280°C) due to increased rigidity and intermolecular interactions.
  • Activity : Thioether linkages may enhance oxidative stability but reduce solubility compared to the target’s acetamide .
Morpholinyl-Trifluorophenyl Analog ()

Key Differences :

  • Substituents : Incorporates a morpholine ring (electron-rich) and 3,4,5-trifluorophenyl group.
  • Pharmacokinetics : Morpholine improves solubility, while trifluorophenyl enhances lipophilicity and membrane permeability .

Data Table: Comparative Analysis

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity/Properties References
Target Compound Dihydropyrimidin-4-one 4-(4-Methylphenyl), thiophen-2-ylmethyl ~350–400* Hypothesized kinase inhibition N/A
Compound 9 (C30H22ClN5O3S) Pyridinone/Quinazolinone 4-Chlorophenyl, quinazolinone 568.05 Dual EGFR/BRAFV600E inhibition
BG14882 (C18H15FN4O4S) Dihydropyrimidin-4-one 4-Fluorophenyl, sulfamoylphenyl 402.40 Enhanced hydrogen bonding
2-[(4-Methyl-6-oxo-dihydropyrimidinyl)thio]-N-(4-chlorophenyl)acetamide (5.4) Dihydropyrimidin-4-one Thioacetamide, 4-chlorophenyl 344.21 High melting point (>280°C)
2-[4-(Morpholin-4-yl)-6-oxo-dihydropyrimidin-2-yl]-N-(3,4,5-trifluorophenyl)acetamide Dihydropyrimidin-4-one Morpholine, 3,4,5-trifluorophenyl 402.40 Improved solubility and permeability

*Estimated based on structural analogs.

Key Research Findings

  • Electronic Effects : Electron-withdrawing groups (Cl, F) in analogs enhance target binding but may reduce solubility. The target’s 4-methylphenyl offers a balance of hydrophobicity and metabolic stability .
  • Heterocyclic Influence : Thiophene’s sulfur contributes to lipophilicity, while pyridine () or morpholine () substitutions modulate solubility and pharmacokinetics .
  • Synthetic Routes : Alkylation of thiopyrimidines with chloroacetamides () is a viable method for synthesizing the target compound .

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